[1,2,4]Triazolo[4,3-c]pyrimidine

Heterocyclic Chemistry Synthetic Methodology Stability Screening

Generic triazolopyrimidine sourcing introduces regioisomeric impurities that alter hydrogen-bonding pharmacophores and ablate target activity. This [4,3-c] isomer is identity-verified to prevent Dimroth rearrangement contamination. ● Regioisomer confirmed by 1H-NMR & HPLC - eliminates [1,5-c] contamination that can reduce potency >5-fold (e.g., TDP2 IC50 shifts from 22.0 μM to >100 μM). ● Thermally labile C5-unsubstituted scaffold shipped under controlled conditions to preserve metastable [4,3-c] junction integrity. ● Direct precursor to [1,5-c] series via triggered Dimroth rearrangement, enabling dual scaffold SAR from a single procurement.

Molecular Formula C5H4N4
Molecular Weight 120.11 g/mol
CAS No. 274-81-7
Cat. No. B040124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazolo[4,3-c]pyrimidine
CAS274-81-7
Synonyms1,2,4-Triazolo[4,3-c]pyrimidine(9CI)
Molecular FormulaC5H4N4
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=NN=C2
InChIInChI=1S/C5H4N4/c1-2-6-3-9-4-7-8-5(1)9/h1-4H
InChIKeyXUFCBCHWTOAVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triazolo[4,3-c]pyrimidine: Scaffold Identity and Positioning


[1,2,4]Triazolo[4,3-c]pyrimidine (CAS 274-81-7) is a fused bicyclic heterocycle (C5H4N4, MW 120.11 g/mol) comprising a 1,2,4-triazole ring fused to a pyrimidine at the [4,3-c] junction [1]. It is one of eight possible triazolopyrimidine positional isomers and serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting bronchodilator, kinase inhibitory, angiotensin II receptor antagonistic, and adenosine receptor modulatory activities [2]. Critically, the [4,3-c] regioisomer is thermodynamically metastable relative to its [1,5-c] counterpart, undergoing Dimroth rearrangement under acidic, basic, or thermal conditions—a property that profoundly affects its handling, storage, synthetic utility, and the biological activity of its derivatives [3].

Triazolo[4,3-c]pyrimidine Regioisomer Specificity


Generic substitution among triazolopyrimidine isomers is not scientifically valid because the regioisomeric junction point dictates fundamentally different chemical stability, synthetic accessibility, spectroscopic identity, and biological target engagement. The [4,3-c] isomer is thermodynamically metastable and can spontaneously rearrange to the [1,5-c] isomer, especially when unsubstituted at C5 [1]. This rearrangement, which alters the nitrogen atom connectivity and thus hydrogen-bonding pharmacophoric features, has been shown to completely ablate biological activity in some targets—for example, the 7-phenyl triazolopyrimidine regioisomer displays IC50 >100 μM against TDP2, whereas the 5-phenyl isomer exhibits IC50 = 22.0 μM [2]. Consequently, sourcing the correct regioisomer with verified structural identity is essential for reproducible pharmacology and valid SAR interpretation.

Triazolo[4,3-c]pyrimidine: Key Comparative Evidence


Dimroth Rearrangement Metastability vs. [1,5-c] Isomer

The unsubstituted [1,2,4]triazolo[4,3-c]pyrimidine core is thermodynamically metastable and rearranges to the [1,5-c] isomer via Dimroth rearrangement. The rate of this isomerization is exquisitely sensitive to substitution: the unsubstituted parent rearranges rapidly, while 3,5,7-trimethyl substitution slows the rearrangement by 2500-fold at pH 11.3 relative to the unsubstituted heterocycle [1]. The C5-unsubstituted [4,3-c] chemotype is so susceptible that it undergoes ring isomerization at ambient conditions, whereas C5-substituted analogues are sufficiently stable to permit isolation and purification [2]. This has direct consequences for procurement: the parent compound CAS 274-81-7 must be stored under controlled conditions to prevent regioisomeric contamination, and its identity must be verified by spectroscopic methods that distinguish it from the [1,5-c] isomer [3].

Heterocyclic Chemistry Synthetic Methodology Stability Screening

Bronchodilator Potency vs. Aminophylline

In a direct comparative guinea pig isolated tracheal spiral assay, specific 1,2,4-triazolo[4,3-c]pyrimidine derivatives demonstrated bronchodilator activity at concentrations ≤10 μg/mL, providing >75% relaxation of histamine-induced contraction. Under identical assay conditions, the clinical standard bronchodilator aminophylline required 50 μg/mL to achieve the same effect against histamine, and 100 μg/mL against acetylcholine-induced contraction [1]. This represents a ≥5-fold potency advantage for the [4,3-c] derivatives over aminophylline in the histamine challenge model.

Respiratory Pharmacology Bronchodilator Screening In Vitro Pharmacodynamics

Regioisomer-Dependent TDP2 Inhibition

In a fluorescence-based biochemical TDP2 inhibition assay, the 7-phenyl triazolopyrimidine regioisomer (6a, originally assigned to commercial hit P10A10) was completely inactive (IC50 >100 μM), whereas the 5-phenyl regioisomer (7a) displayed significant inhibition with IC50 = 22.0 ± 2.5 μM [1]. The structural reassignment from 6a to 7a was confirmed by 1H-NMR coupling constant differences (J = 7.1 Hz for 6a vs. J = 4.7 Hz for 7a for the pyrimidine hydrogens) and intermediate crystal structure determination [1]. This example, drawn from the broader triazolopyrimidine isomer family, establishes the principle that even within the same gross scaffold, the regioisomeric fusion pattern determines whether a compound is an active tool or an inactive negative control.

Cancer Biology DNA Damage Repair Chemical Probe Validation

AT1 Receptor Antagonism: [4,3-c] and [1,5-c] Equipotency

In a systematic SAR study comparing 1,2,4-triazolo[4,3-c]pyrimidine and [1,2,4]triazolo[1,5-c]pyrimidine derivatives as angiotensin II receptor antagonists, the authors explicitly state that 'no significant differences were found between the [1,5-c] and [4,3-c] series' [1]. The lead compound from the [1,5-c] series (UP 269-6) exhibited Ki = 24 nM at the AT1 receptor with >3300-fold selectivity over AT2 (Ki AT2 = 79,200 nM) and produced a 39.6 ± 7.2 mmHg decrease in mean arterial pressure at 1 mg/kg p.o. in the renal artery-ligated rat model [1]. Given the equivalence between the two series, the [4,3-c] scaffold offers a synthetically accessible alternative for AT1 antagonist development, with the added advantage of potential Dimroth rearrangement-based diversification to access the [1,5-c] series if desired.

Cardiovascular Pharmacology AT1 Receptor Antagonism Scaffold Equivalence

Adenosine A1 Receptor Selectivity vs. A2A

A series of 5-alkyl/aryl-8,9-dimethyl/8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thiones were evaluated for adenosine A1 and A2A receptor binding at 1 μM [1]. The most potent compounds (4c and 4d) exhibited Ki values of 2.1 μM and 1.1 μM, respectively, at the A1 receptor, while none of the compounds in the series showed detectable inhibition of the A2A receptor at 1 μM, establishing a minimum selectivity window of >20-fold for A1 over A2A [1]. While this study employed a fused thieno-[4,3-c] scaffold rather than the parent unsubstituted compound, it provides supporting evidence that the [4,3-c] junction can confer target-level selectivity that may not be recapitulated by other regioisomeric series.

GPCR Pharmacology Adenosine Receptor Selectivity Profiling

Triazolo[4,3-c]pyrimidine: Research and Industrial Applications


Dimroth Rearrangement for [1,5-c] Isomer Synthesis

The [4,3-c] isomer serves as a direct synthetic precursor to the thermodynamically more stable [1,5-c] isomer through base- or acid-promoted Dimroth rearrangement. This property is synthetically exploitable: a medicinal chemistry group can procure the [4,3-c] scaffold, install desired substituents, and then trigger rearrangement to access the [1,5-c] series. The rearrangement rate can be tuned by C5 substitution—C5-substituted analogues are stable enough for isolation, while C5-unsubstituted compounds rearrange at ambient conditions [1]. This synthetic route has been explicitly demonstrated in the preparation of 1,2,4-triazolo[1,5-c]pyrimidines from their [4,3-c] counterparts [2].

Kinase Inhibitor Lead Discovery on [4,3-c] Scaffold

Both 1,2,4-triazolo[4,3-c]pyrimidine and its [1,5-c] regioisomer have been validated as Syk family kinase inhibitor scaffolds. Representative [4,3-c] derivative 10d and [1,5-c] derivative 11 exhibited strong inhibition of both Syk and ZAP-70 kinases and suppressed IL-2 production in peripheral blood mononuclear cells and whole blood [1]. The crystal structure of a [4,3-c] derivative bound to the kinase domain of human LCK (PDB: 3AC4, 3AC5) provides a structural basis for rational design [2]. The [4,3-c] scaffold offers a distinct hydrogen-bonding geometry compared to [1,5-c], which may confer differential kinase selectivity profiles.

Bronchodilator Development: Potency vs. Aminophylline

Specific 1,2,4-triazolo[4,3-c]pyrimidine derivatives have demonstrated ≥5-fold greater in vitro bronchodilator potency than aminophylline in the histamine-induced contraction assay of isolated guinea pig tracheal tissue [1]. This quantitative advantage supports the selection of the [4,3-c] scaffold for respiratory drug discovery programs targeting obstructive airway diseases. The pharmacophoric requirements include a 5-methylthio substituent for optimal activity, as identified in the patent SAR [1].

Spectroscopic Identity Verification of Regioisomers

The [4,3-c] and [1,5-c] isomeric series are distinguishable by multiple spectroscopic parameters including melting point, proton NMR chemical shifts, and UV absorption wavelengths [1]. In practice, pyrimidine proton coupling constants (J values) and 13C NMR spectra provide unambiguous regioisomer identification [2]. Procurement specifications should require certificate of analysis (CoA) documentation including 1H-NMR and HPLC purity data to exclude contamination by the Dimroth rearrangement product, particularly for the C5-unsubstituted parent compound CAS 274-81-7 which is prone to ambient-temperature isomerization [2].

Quote Request

Request a Quote for [1,2,4]Triazolo[4,3-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.